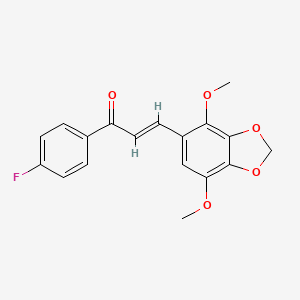![molecular formula C27H22N2O2 B11470270 N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11470270.png)
N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene scaffold
Formation of Xanthene Core: Phthalic anhydride and resorcinol are heated together in the presence of a strong acid, such as sulfuric acid, to form the xanthene core.
Introduction of Pyridin-2-yl Group: The xanthene core is then reacted with 2-bromoethylpyridine in the presence of a base, such as potassium carbonate, to introduce the pyridin-2-yl group.
Formation of Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in imaging applications where it can bind to specific biomolecules and emit fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar applications in medicinal chemistry.
Xanthene derivatives: Compounds with a xanthene core are widely used in fluorescent dyes and imaging agents.
Uniqueness
N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and the pyridin-2-yl group, which imparts both fluorescent properties and potential biological activity. This makes it a versatile compound with applications across multiple scientific disciplines.
Properties
Molecular Formula |
C27H22N2O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(2-pyridin-2-ylethyl)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H22N2O2/c30-27(26-22-11-1-3-13-24(22)31-25-14-4-2-12-23(25)26)29-21-10-7-8-19(18-21)15-16-20-9-5-6-17-28-20/h1-14,17-18,26H,15-16H2,(H,29,30) |
InChI Key |
FWGVYVGQHVLZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)CCC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470187.png)
![5-Chloro-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11470188.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11470192.png)
![2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470193.png)
![2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide](/img/structure/B11470200.png)
![1,3,5-Triazine-2(1H)-thione, 1-(4-fluorophenyl)tetrahydro-5-[(4-methoxyphenyl)methyl]-](/img/structure/B11470203.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(2-methoxyphenyl)ethyl]amino]-, ethyl ester](/img/structure/B11470206.png)

![5-[(4-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11470228.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11470237.png)
![2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B11470239.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11470244.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B11470248.png)
![12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11470255.png)
